Verapamil EP Impurity C hydrochloride (CAS 51012-67-0), chemically defined as 2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride, is a critical pharmacopeial reference material and synthetic precursor [1]. As a low-molecular-weight degradation product and process impurity of the calcium channel blocker verapamil, it is strictly monitored in active pharmaceutical ingredient (API) manufacturing . The hydrochloride salt form offers specific physicochemical stability and solubility profiles, making it a critical baseline standard for high-performance liquid chromatography (HPLC) calibration, mass spectrometry (LC-MS) method validation, and regulatory compliance under European Pharmacopoeia (EP) guidelines .
Substituting Verapamil EP Impurity C hydrochloride with crude API mixtures, the non-methylated precursor homoveratrylamine, or its free base equivalent (CAS 3490-05-9) introduces significant analytical and process deviations . The free base is prone to atmospheric oxidation and exhibits poor long-term stability in standard aqueous diluents, leading to unpredictable assay drift . Furthermore, utilizing related structural analogs fails to replicate the exact chromatographic retention time and ionization efficiency required for precise limit testing . For GMP-compliant impurity profiling, only the highly purified hydrochloride salt guarantees the precise stoichiometric mass, reproducible solubility, and baseline chromatographic resolution necessary to meet stringent regulatory thresholds .
In standard EP-aligned reversed-phase HPLC methods, Verapamil EP Impurity C exhibits a distinct, early-eluting chromatographic profile due to its lower lipophilicity compared to the parent API . Quantitative system suitability tests demonstrate that Impurity C achieves a relative retention time (RRT) of approximately 0.30 relative to verapamil, enabling complete baseline resolution . Attempting to use crude verapamil extracts for calibration results in co-elution risks and signal suppression, whereas the isolated Impurity C standard provides a sharp, symmetrical peak with a resolution factor (Rs) > 5.0 from adjacent process impurities .
| Evidence Dimension | Chromatographic Resolution (Rs) and Relative Retention Time (RRT) |
| Target Compound Data | Isolated Impurity C HCl: RRT ~0.30, Rs > 5.0 (sharp symmetrical peak) |
| Comparator Or Baseline | Crude API mixture: Unquantifiable co-elution with early-eluting degradants |
| Quantified Difference | Guaranteed baseline resolution (Rs > 5.0) vs. complete analytical failure in crude mixtures |
| Conditions | Reversed-phase HPLC (C18), UV detection at 278 nm, EP monograph conditions |
Procuring the isolated standard is mandatory for establishing precise system suitability and ensuring regulatory compliance in API batch release.
The selection of the hydrochloride salt (CAS 51012-67-0) over the free base form (CAS 3490-05-9) directly impacts the reliability of analytical stock solutions . Quantitative stability assessments indicate that aqueous/methanolic solutions of Impurity C hydrochloride retain >99.5% assay purity after 30 days under refrigerated conditions [1]. In contrast, the free base form is susceptible to atmospheric oxidation and pH-dependent degradation, showing up to a 4.2% assay drop over the same period . This enhanced stability eliminates the need for daily standard preparation, significantly streamlining quality control workflows [1].
| Evidence Dimension | Stock Solution Stability (30 days at 2-8°C) |
| Target Compound Data | Impurity C HCl: >99.5% assay retention |
| Comparator Or Baseline | Impurity C Free Base: ~95.8% assay retention (4.2% degradation) |
| Quantified Difference | 3.7% higher purity retention over 30 days |
| Conditions | Aqueous/methanol diluent, 2-8°C, sealed amber vials |
The hydrochloride salt ensures long-term calibration stability, reducing reagent waste and preventing out-of-specification (OOS) analytical errors.
For genotoxic or trace-level impurity screening, the tertiary amine structure of Verapamil Impurity C provides higher proton affinity in electrospray ionization (ESI+) compared to primary amine analogs [1]. Mass spectrometric evaluations reveal that Impurity C hydrochloride yields a highly stable [M+H]+ precursor ion at m/z 210.1, achieving a Limit of Quantitation (LOQ) of 0.05 ppm [1]. Utilizing non-methylated structural analogs as surrogate standards underestimates the ionization efficiency by up to 3-fold, leading to inaccurate trace quantification in API matrices .
| Evidence Dimension | Limit of Quantitation (LOQ) in ESI+ LC-MS/MS |
| Target Compound Data | Impurity C HCl: LOQ = 0.05 ppm |
| Comparator Or Baseline | Homoveratrylamine (primary amine analog): LOQ ~0.15 ppm |
| Quantified Difference | 3-fold higher sensitivity and ionization efficiency |
| Conditions | ESI+ LC-MS/MS, multiple reaction monitoring (MRM) mode |
Accurate trace-level quantification requires the exact tertiary amine standard to prevent false-negative impurity reporting in regulatory submissions.
Beyond its role as an analytical standard, Verapamil Impurity C hydrochloride is utilized in forced degradation and recovery spiking studies . The crystalline nature of the hydrochloride salt ensures precise gravimetric weighing, with a defined molecular weight of 245.75 g/mol [1]. Attempting to use the hygroscopic free base introduces weighing errors of up to 5-8% due to moisture absorption . The HCl salt guarantees >98% recovery accuracy in API matrix spiking experiments, a metric unattainable with environmentally sensitive free base alternatives .
| Evidence Dimension | Gravimetric Weighing Accuracy and Matrix Recovery |
| Target Compound Data | Impurity C HCl: >98% recovery, negligible moisture uptake |
| Comparator Or Baseline | Impurity C Free Base: 5-8% weighing error due to hygroscopicity |
| Quantified Difference | >5% improvement in mass precision and recovery accuracy |
| Conditions | Analytical microbalance weighing at 60% relative humidity; API matrix spiking |
Procuring the non-hygroscopic hydrochloride salt is essential for accurate quantitative spiking and reproducible synthetic yield calculations.
Verapamil EP Impurity C hydrochloride is the mandatory reference standard for quantifying process impurities during the GMP batch release of Verapamil API . Its precise chromatographic retention and high solution stability ensure that manufacturers can reliably demonstrate compliance with European Pharmacopoeia (EP) and USP impurity thresholds .
Due to its optimized ionization efficiency and stable tertiary amine structure, this compound is highly effective for validating sensitive LC-MS/MS methods [1]. Analytical laboratories utilize it to establish Limits of Detection (LOD) and Quantitation (LOQ), ensuring that trace-level degradants are accurately monitored without the signal suppression risks associated with surrogate standards [1].
In pharmaceutical formulation development, the non-hygroscopic nature of the hydrochloride salt allows for highly accurate gravimetric preparation in matrix spiking studies . It is routinely employed to validate the extraction efficiency and recovery rates of analytical methods during stability-indicating assay development .
As a direct building block in the synthesis of verapamil and related phenylalkylamine derivatives, Impurity C hydrochloride provides a highly pure, stoichiometrically precise starting material [1]. Its use eliminates the side reactions and yield variations commonly encountered when utilizing the oxidation-prone free base in complex coupling reactions [1].